N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
説明
This compound is a hydrazide derivative featuring a substituted benzylidene group and a 1,2,4-triazole ring linked via a sulfanylacetohydrazide bridge. Key structural attributes include:
- Aromatic substituents: A 3-bromo-4-hydroxy-5-methoxyphenyl group in the benzylidene moiety and a 4-bromophenyl group on the triazole ring.
- Synthesis: Likely synthesized via a multi-step process involving hydrazide formation (e.g., condensation of hydrazine hydrate with a carboxylic acid derivative) followed by Schiff base formation with substituted benzaldehydes .
特性
分子式 |
C24H19Br2N5O3S |
|---|---|
分子量 |
617.3 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Br2N5O3S/c1-34-20-12-15(11-19(26)22(20)33)13-27-28-21(32)14-35-24-30-29-23(16-7-9-17(25)10-8-16)31(24)18-5-3-2-4-6-18/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+ |
InChIキー |
LDZIHZNZDMEWPG-UVHMKAGCSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)Br)O |
正規SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)Br)O |
製品の起源 |
United States |
準備方法
Formation of Acid Thiosemicarbazides
Benzohydrazide (1 ) reacts with phenylisothiocyanate in ethanol under reflux to form the intermediate acid thiosemicarbazide (3 ). This step proceeds via nucleophilic addition-elimination, yielding 3 in 86% yield under conventional heating (4 h) or 96% yield via microwave irradiation (2 min).
Reaction Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | Reflux (78°C) | 100°C |
| Time | 4 h | 2 min |
| Yield | 86% | 96% |
Cyclization to Triazole-Thiones
The acid thiosemicarbazide (3 ) undergoes base-mediated cyclization in 10% NaOH to form the triazole-thione (5 ). Under conventional reflux (4 h), this step achieves 85% yield, while microwave irradiation (3 min) improves efficiency to 92%.
Mechanistic Insight
The reaction proceeds via deprotonation of the thiol group, followed by intramolecular cyclization and elimination of ammonia. The electron-withdrawing bromophenyl group stabilizes the triazole ring, favoring high regioselectivity.
S-Alkylation to Introduce the Sulfanyl Group
The sulfanylacetohydrazide side chain is introduced via S-alkylation of the triazole-thione (5 ) with 2-chloroacetohydrazide. This step requires careful optimization to avoid over-alkylation.
Reaction Protocol
A mixture of 5 (10 mmol), 2-chloroacetohydrazide (12 mmol), and triethylamine (10 mmol) in ethanol is refluxed for 1 h. The product, 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (7 ), is isolated in 78% yield after recrystallization from ethanol.
Key Variables
-
Solvent: Ethanol (polar protic) enhances nucleophilicity of the thiolate ion.
-
Base: Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Condensation with 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde
The final step involves Schiff base formation between 7 and 3-bromo-4-hydroxy-5-methoxybenzaldehyde (8 ) to yield the target hydrazone.
Reaction Optimization
Condensation is performed in anhydrous ethanol with a catalytic amount of acetic acid (0.5 mL). The mixture is stirred at 60°C for 6 h, achieving 82% yield. Microwave-assisted synthesis (4 min at 120°C) increases yield to 89%.
Critical Factors
-
Acid Catalyst: Facilitates imine formation by protonating the carbonyl oxygen.
-
Temperature Control: Prevents decomposition of the aldehyde moiety.
Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency across all stages:
| Step | Conventional Yield | Microwave Yield | Time Reduction |
|---|---|---|---|
| Thiosemicarbazide | 86% | 96% | 90% |
| Triazole-Thione | 85% | 92% | 93% |
| S-Alkylation | 78% | 85% | 67% |
| Hydrazone Formation | 82% | 89% | 90% |
The observed improvements stem from rapid, uniform heating and reduced side reactions.
Characterization and Analytical Validation
The target compound is validated using spectroscopic and chromatographic methods:
Spectroscopic Data
化学反応の分析
科学研究への応用
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]-2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: ユニークな構造特徴により、薬物設計におけるファーマコフォアとして潜在的に使用されます。
材料科学: 特定の電子または光学的特性を持つ新規材料の開発における応用。
化学研究: 他の複雑な有機分子の合成における試薬または中間体として使用されます。
科学的研究の応用
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Chemical Research: Use as a reagent or intermediate in the synthesis of other complex organic molecules.
作用機序
類似の化合物との比較
類似の化合物
- N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]-2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]-2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの独自性は、その特定の官能基の組み合わせにあり、これは独自の化学的および生物学的特性を与えます。これは、さまざまな研究および産業用途にとって貴重な化合物になります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : N′-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide ()
- Key difference : The triazole ring bears a 2-methylpropenyl group instead of a phenyl group.
Compound B : ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) ()
Modifications in the Benzylidene Moiety
Compound C : N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide ()
- Key difference : The triazole ring is replaced with a benzimidazole ring.
- Impact : Benzimidazole’s planar structure and nitrogen-rich environment may improve DNA intercalation or kinase inhibition properties compared to triazole derivatives .
Compound D : (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one ()
- Key difference: Incorporates a furanone ring and cyclohexyloxy group.
- Impact: The additional oxygen atoms in furanone may enhance solubility, while the bulky cyclohexyl group could influence steric interactions in protein binding .
Fluorinated Analogs ()
Compounds 187 and 188 feature fluorinated phenyl groups in their hydrazide moieties.
- Impact: Fluorine’s electronegativity and small atomic radius can improve metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound .
Table 1: Comparative Analysis of Key Properties
Structure-Activity Relationship (SAR) Insights
- Electron-withdrawing groups (e.g., Br, Cl) on aromatic rings enhance stability and binding to hydrophobic pockets in target proteins .
- Sulfanyl bridges improve solubility and enable disulfide bond formation in redox-active environments .
- Triazole vs. Benzimidazole : Triazole derivatives generally exhibit broader antimicrobial activity, while benzimidazoles are more potent in anticancer applications .
生物活性
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 558.5 g/mol. Its structure features a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies indicate that compounds similar in structure to N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth may be attributed to its ability to disrupt cellular functions or inhibit critical enzymes.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | ≤0.25 |
| Triazole Derivative | E. coli | 16 |
Anticancer Activity
In vitro studies have demonstrated that related hydrazide compounds can induce apoptosis in cancer cell lines, suggesting that N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may also possess anticancer properties. The mechanism of action is believed to involve the activation of caspase pathways and the induction of oxidative stress in cancer cells .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibited MIC values ranging from ≤0.25 μg/mL to 16 μg/mL, highlighting their potential as effective antimicrobial agents .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer effects of hydrazone derivatives on human cancer cell lines. The study found that these compounds significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could similarly affect cancer cell proliferation .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide intermediates, followed by alkylation or condensation with functionalized aldehydes. Key steps include:
- Triazole formation : Conducted in dimethylformamide (DMF) or ethanol under reflux (70–90°C) for 6–12 hours, monitored via thin-layer chromatography (TLC) .
- Hydrazone formation : Condensation of the triazole-thioacetohydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in ethanol with catalytic acetic acid, requiring strict pH control (4.5–5.5) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Critical parameters : Solvent polarity, temperature, and catalyst selection significantly impact yield (typically 60–75%).
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify hydrazone (N–H, 10–12 ppm) and triazole (C–S, 110–120 ppm) moieties .
- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3400 cm (O–H/N–H stretches) .
- HRMS : To confirm molecular weight (calculated: ~546.5 g/mol) .
- X-ray crystallography : Optional for resolving stereochemistry and bond angles .
Q. What standardized assays are used to evaluate its biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
Advanced approaches include:
- Molecular docking : Simulations (e.g., AutoDock Vina) to predict binding to enzymes (e.g., COX-2) or receptors .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
- CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC values) may arise from:
- Substituent effects : Compare analogs (e.g., 4-bromo vs. 4-chloro phenyl groups) via SAR studies .
- Assay conditions : Standardize cell viability protocols (e.g., serum concentration, incubation time) .
- Crystallographic data : Resolve stereochemical ambiguities impacting bioactivity .
Q. What strategies optimize its structure-activity relationship (SAR) for enhanced efficacy?
- Analog synthesis : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve enzyme inhibition .
- Bioisosteric replacement : Replace the triazole with a thiadiazole to modulate solubility .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands for targeted degradation .
Q. How to address challenges in translating in vitro activity to in vivo models?
Key hurdles include:
- Pharmacokinetics : Assess bioavailability via HPLC-MS after oral administration in rodents .
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) to identify degradation hotspots .
- Toxicity : Acute toxicity studies (LD) and histopathological analysis .
Methodological Tables
Table 1: Key Synthetic Parameters and Yields
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Triazole formation | DMF | 80 | None | 65 |
| Hydrazone condensation | Ethanol | 70 | Acetic acid | 72 |
| Purification | Ethyl acetate/hexane | RT | Silica gel | 85 |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substituent | IC (µM, MCF-7) | MIC (µg/mL, E. coli) |
|---|---|---|---|
| Target | 3-Br, 4-OH | 12.3 ± 1.2 | 8.5 |
| Analog 1 | 4-Cl | 18.9 ± 2.1 | 15.0 |
| Analog 2 | 3-NO | 9.8 ± 0.9 | 6.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
